![molecular formula C8H12F2 B14616660 1,1-Difluorospiro[2.5]octane CAS No. 59987-85-8](/img/structure/B14616660.png)
1,1-Difluorospiro[2.5]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluorospiro[2.5]octane is a fluorinated organic compound characterized by a spirocyclic structure. This compound is notable for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The presence of fluorine atoms in the molecule imparts distinct reactivity and stability, making it a subject of interest for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Difluorospiro[2.5]octane can be synthesized through several methods. One common approach involves the reaction of a suitable spirocyclic precursor with a fluorinating agent. For example, the fluorination of spiro[2.5]octane-1-one using diethylaminosulfur trifluoride (DAST) can yield this compound . The reaction typically requires controlled conditions, such as low temperatures and anhydrous solvents, to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient production. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Difluorospiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield spirocyclic ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
1,1-Difluorospiro[2.5]octane has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology: In biological research, this compound can be employed as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s fluorinated nature enhances its potential as a pharmaceutical intermediate, contributing to the development of new drugs with improved bioavailability and metabolic stability.
Industry: In industrial applications, this compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1,1-difluorospiro[2.5]octane exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, altering their activity. Additionally, the spirocyclic structure may contribute to the compound’s stability and reactivity, facilitating its role in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
1,1-Difluorospiro[2.5]octan-6-one: This compound shares a similar spirocyclic structure but differs in the position of the fluorine atoms and the presence of a ketone group.
1,1-Difluorospiro[2.5]octan-6-ol: Similar to the previous compound, this molecule contains a hydroxyl group instead of a ketone.
Uniqueness: 1,1-Difluorospiro[25]octane stands out due to its specific fluorination pattern and spirocyclic framework These features impart unique reactivity and stability, distinguishing it from other fluorinated compounds
Propriétés
Numéro CAS |
59987-85-8 |
|---|---|
Formule moléculaire |
C8H12F2 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
2,2-difluorospiro[2.5]octane |
InChI |
InChI=1S/C8H12F2/c9-8(10)6-7(8)4-2-1-3-5-7/h1-6H2 |
Clé InChI |
GYPBPZNKAXHIMW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CC2(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



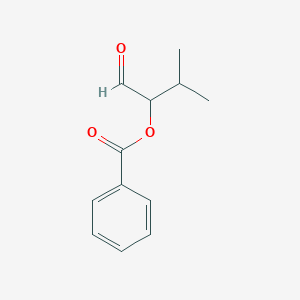
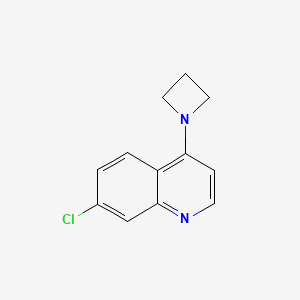
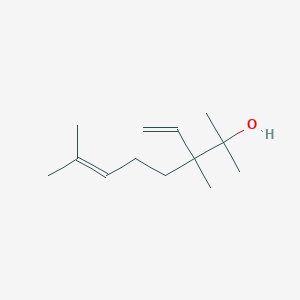
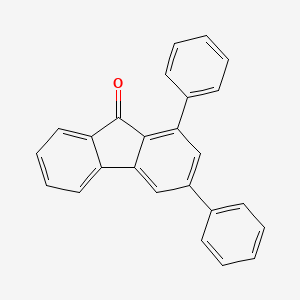
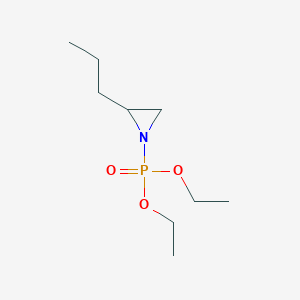
![Bicyclo[4.1.0]hepta-1,3,5-triene, 2-bromo-](/img/structure/B14616621.png)
![N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide](/img/structure/B14616623.png)
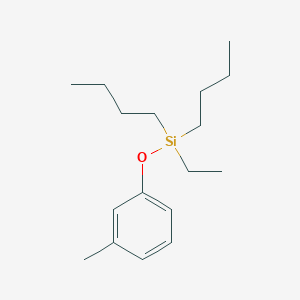
![N,3,3,5-Tetramethyl-5-[(methylamino)methyl]cyclohexan-1-amine](/img/structure/B14616631.png)
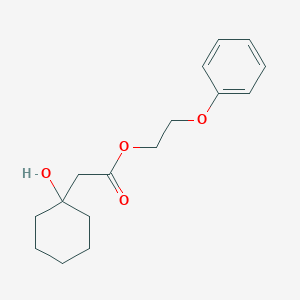
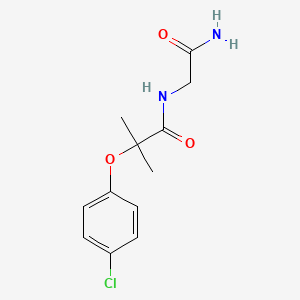

![Diethyl [tert-butoxy(cyano)methyl]phosphonate](/img/structure/B14616651.png)
